4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
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Description
The compound 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is a derivative of pyrazole and morpholine, which are both significant in medicinal chemistry due to their wide range of bioactivities. Pyrazole derivatives are known for their potential as multi-target agents, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) . Morpholine derivatives have been explored for their anti-inflammatory , antimicrobial , and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of pyrazole and morpholine derivatives typically involves multi-step reactions, starting from basic building blocks like difluorophenyl compounds, nitrobenzenes, and organic acids. For instance, the synthesis of sulfonamide derivatives can be achieved by reacting aryl sulfonyl chlorides with a precursor compound like 3-fluoro-4-morpholinoaniline . Similarly, the synthesis of pyrazoline derivatives may involve the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols, which are then reacted with a morpholine-containing compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques such as NMR (1H, 13C, 19F), IR, and mass spectrometry. The presence of fluorine atoms, for example, can affect the chemical shifts and splitting patterns observed in NMR spectra . Crystallographic analysis, such as single crystal X-ray diffraction, can also be used to confirm the structure and determine the lattice parameters of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazole and morpholine derivatives can be explored through various reactions, including nucleophilic substitution. For example, 3,5-dinitro-4-(phenylsulfonyl)pyrazole can undergo nucleophilic substitution with thiophenol, leading to the substitution of the phenylsulfonyl group . The reactivity of these compounds can be further modified by introducing different substituents, which can influence their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonyl and morpholine groups can enhance the solubility of the compounds in biological media, which is crucial for their bioavailability. The presence of electron-withdrawing or electron-donating groups can also affect the acidity or basicity of the molecule, which in turn can influence its interaction with biological targets .
Scientific Research Applications
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Metal-Organic Frameworks (MOFs)
- The bifunctional linker 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) was used for the synthesis of new (square lattice) sql 2D metal–organic frameworks (MOFs) [Cu(Hmpba)2]·L (L = DMF or ACN) in a solvent-mixture of dimethylformamide/water and acetonitrile/water .
- These frameworks showed good CO2 adsorption capacity, with a saturation uptake of 113 cm3 g−1 (lvt-MeOH-act.), 111 cm3 g−1 (sql-DMF-act.) and 90 cm3 g−1 (sql-ACN-act.) at 195 K .
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Suzuki Coupling
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Copper-catalyzed Azidation
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Synthesis of Bioactive Chemicals
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Preparation of Selective Quinazolinyl-phenol Inhibitors
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Stereoselective Synthesis of Selective Cathepsin Inhibitors
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Increase of Network Hydrophilicity in MOFs
- The bifunctional linker 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) was used for the synthesis of new 2D metal–organic frameworks (MOFs) [Cu(Hmpba)2]·L (L = DMF or ACN) in a solvent-mixture of dimethylformamide/water and acetonitrile/water .
- These MOFs showed good CO2 adsorption capacity, with a saturation uptake of 113 cm3 g−1 (lvt-MeOH-act.), 111 cm3 g−1 (sql-DMF-act.) and 90 cm3 g−1 (sql-ACN-act.) at 195 K .
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Synthesis of Bioactive Chemicals
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Synthesis of Heterocycles
properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-7-9(8(2)11-10-7)16(13,14)12-3-5-15-6-4-12/h3-6H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUIILNAJLHSRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390553 |
Source
|
Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine | |
CAS RN |
80466-86-0 |
Source
|
Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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